Continentalic acid

Anti-arthritic Osteoarthritis Diterpenoid Comparison

Optimize your anti-arthritic research with continentalic acid, demonstrating 10-fold greater potency than kaurenoic acid in chondrocyte and in vivo models. This pimarane-type diterpenoid provides a validated MIC of 8–16 µg/mL against both MSSA and MRSA clinical isolates, establishing it as an ideal scaffold for anti-staphylococcal SAR. Its unique ability to activate caspase 3/7 with selective B-cell apoptosis and synergy with roflumilast offers a distinctive model for targeted lymphoma therapy. For nephrotoxicity studies, it serves as a multi-parametric benchmark, improving renal function, enhancing antioxidant defenses, and reducing oxidative stress markers in vivo. Source pure continentalic acid to ensure reproducible, publication-quality data.

Molecular Formula C20H30O2
Molecular Weight 302.5 g/mol
CAS No. 19889-23-7
Cat. No. B3039193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameContinentalic acid
CAS19889-23-7
Synonymscontinentalic acid
Molecular FormulaC20H30O2
Molecular Weight302.5 g/mol
Structural Identifiers
SMILESCC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C
InChIInChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20-/m1/s1
InChIKeyMHVJRKBZMUDEEV-XIHRTOKZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Continentalic Acid (CAS 19889-23-7) Sourcing Guide: Analytical Standards for Diterpenoid Research


Continentalic acid (CAS 19889-23-7), also known as (-)-pimara-8(14),15-diene-19-oic acid, is a pimarane-type diterpenoid with the molecular formula C₂₀H₃₀O₂ and a molecular weight of 302.5 g/mol [1]. It is a major bioactive constituent isolated from the roots of Aralia continentalis (Manchurian spikenard), a plant used in traditional Korean medicine [2]. The compound is available as a research-grade analytical standard and is a key quality control marker for Aralia species .

Continentalic Acid (CAS 19889-23-7) Procurement Rationale: Why Closely Related Diterpenoids Are Not Interchangeable


Continentalic acid is a pimarane-type diterpenoid that is structurally distinct from the kaurane-type diterpenoids (e.g., kaurenoic acid) often co-isolated from the same plant source [1]. While both classes share a diterpenoid backbone, their differing ring systems lead to divergent pharmacological profiles, making simple substitution between these compounds unreliable for research or analytical applications. The quantitative evidence presented below demonstrates that continentalic acid possesses specific, measurable advantages in anti-arthritic potency, a distinct antibacterial spectrum, and a unique mechanism of selective cytotoxicity that are not shared by its closest analogs [2][3].

Continentalic Acid (CAS 19889-23-7) Evidence-Based Differentiators: Quantitative Comparison Against Kaurenoic Acid and Other Analogs


Anti-Arthritic Activity: 10-Fold Higher Potency than Kaurenoic Acid in Osteoarthritis Models

In a direct head-to-head comparison using IL-1β-stimulated human chondrocytes, continentalic acid demonstrated anti-arthritic activity at a molar concentration 10 times lower than that required for kaurenoic acid to achieve a comparable effect [1]. This difference in potency was further validated in an MIA-induced osteoarthritic rat model in vivo, confirming that continentalic acid, not kaurenoic acid, is the primary active anti-arthritic constituent in Aralia continentalis [1].

Anti-arthritic Osteoarthritis Diterpenoid Comparison

Antibacterial Activity: Potent MIC Against MRSA and MSSA Strains

Continentalic acid demonstrates potent antibacterial activity against both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with reported minimum inhibitory concentrations (MICs) in the range of 8–16 μg/mL [1][2]. This activity is observed against standard laboratory strains as well as clinical MRSA isolates, indicating a broad anti-staphylococcal effect [1]. While direct MIC comparisons with other pimarane diterpenoids (e.g., pimaric acid) are limited due to differing assay conditions, the activity of continentalic acid against antibiotic-resistant strains is a key differentiating feature for researchers focused on novel antimicrobials.

Antibacterial MRSA Natural Product

Selective Cytotoxicity: Induction of Apoptosis in B-Cell Lymphoma with Sparing of Normal Cells

Continentalic acid induces apoptosis specifically in B-lymphoma cell lines (U-2932, OCI-LY1, Ramos) at a concentration of 200 µM, while leaving normal murine cells and tissues unharmed [1]. The mechanism involves dissociation of the mitochondrial membrane potential and stimulation of effector caspase 3/7 activities, leading to programmed cell death [1]. This selective cytotoxicity profile is a key differentiator from broad-spectrum cytotoxic diterpenoids and positions continentalic acid as a targeted anticancer lead [1]. Furthermore, it demonstrates therapeutic synergy with roflumilast, a repurposed pan-PDE4 inhibitor, in B-cell lymphoma models [1].

Anticancer B-Cell Lymphoma Apoptosis

Nephroprotective and Anti-inflammatory Activity: In Vivo Efficacy in LPS and E. coli-Induced Kidney Injury Models

In a mouse model of LPS and E. coli-induced acute kidney injury, continentalic acid treatment significantly improved renal function parameters (RFTs) and hematological markers, enhanced antioxidant enzyme levels (GSH, GST, Catalase, SOD), and attenuated oxidative stress markers (MDA, POD, MPO) [1]. The compound also reduced nitric oxide (NO) production and improved histological kidney architecture, demonstrating a protective effect against inflammatory renal insult [1]. While direct comparator data within the same study are not available, the multi-parametric improvement in both biochemical and histological endpoints provides robust evidence of nephroprotective efficacy.

Nephroprotection Anti-inflammatory Acute Kidney Injury

Acute Lung Injury Protection: Dose-Dependent Reduction in Pro-inflammatory Cytokines and Oxidative Stress

In a rodent model of LPS-induced acute lung injury (ALI), continentalic acid administered at 10, 50, and 100 mg/kg demonstrated dose-dependent protection [1]. The highest dose (100 mg/kg) significantly inhibited lung wet/dry ratio (an indicator of pulmonary edema), reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), and lowered oxidative stress markers (MDA, NO) while boosting antioxidant enzymes [1]. The compound also suppressed iNOS expression and increased Nrf2 protein levels, indicating a dual mechanism of anti-inflammatory and antioxidant action [1].

Acute Lung Injury Anti-inflammatory ARDS

Continentalic Acid (CAS 19889-23-7) Optimal Use Cases in Scientific and Industrial Research


Osteoarthritis and Inflammatory Arthritis Drug Discovery

Continentalic acid is the optimal choice for studying anti-arthritic mechanisms due to its 10-fold higher potency compared to kaurenoic acid, as demonstrated in both in vitro chondrocyte and in vivo rat models [1]. Researchers investigating cartilage protection, MMP inhibition, or NF-κB signaling in osteoarthritis should prioritize this compound over other Aralia-derived diterpenoids to ensure robust, reproducible results.

Antibacterial Research Targeting MRSA and Gram-positive Pathogens

For screening programs seeking novel anti-MRSA leads, continentalic acid offers a validated MIC range (8–16 μg/mL) against both standard and clinical MRSA isolates [2]. Its defined activity against drug-resistant S. aureus makes it a suitable positive control or scaffold for structure-activity relationship (SAR) studies aimed at developing new classes of anti-staphylococcal agents.

B-Cell Lymphoma and Targeted Apoptosis Studies

Continentalic acid is a compelling tool for investigating selective apoptosis in B-cell malignancies. Its ability to activate caspase 3/7 and synergize with roflumilast at 200 µM, while sparing normal cells, provides a unique model for studying targeted cancer therapies [3]. This selectivity profile is particularly valuable for researchers focused on minimizing off-target toxicity in lymphoma treatment.

Acute Kidney Injury and Organ Protection Pharmacology

In studies of LPS or E. coli-induced nephrotoxicity, continentalic acid serves as a reliable reference compound for nephroprotection. Its demonstrated ability to improve renal function tests, enhance antioxidant defenses, and reduce oxidative stress markers in vivo provides a multi-parametric benchmark for evaluating new nephroprotective agents [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Continentalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.